![molecular formula C23H21N7O2 B11713374 2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with phenylamino groups and a hydrazinylidene moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Substitution Reactions: The phenylamino groups are introduced through substitution reactions, often using aniline or its derivatives.
Hydrazinylidene Formation: The hydrazinylidene moiety is formed by reacting the triazine intermediate with hydrazine derivatives.
Final Assembly: The final compound is assembled by coupling the hydrazinylidene intermediate with 6-methoxyphenol under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A triazine derivative with similar structural features.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine compound with phenylamino groups.
Uniqueness
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N7O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C23H21N7O2/c1-32-19-14-8-9-16(20(19)31)15-24-30-23-28-21(25-17-10-4-2-5-11-17)27-22(29-23)26-18-12-6-3-7-13-18/h2-15,31H,1H3,(H3,25,26,27,28,29,30)/b24-15+ |
InChI Key |
WDHGULFSYYLURM-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)

![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)
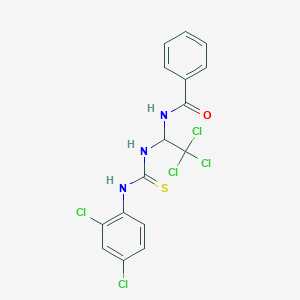

![3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11713323.png)
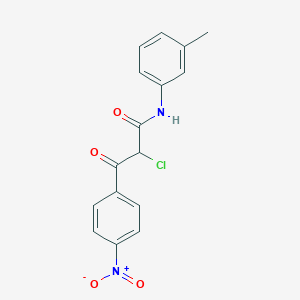
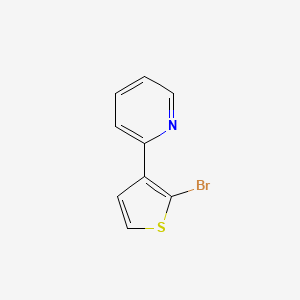
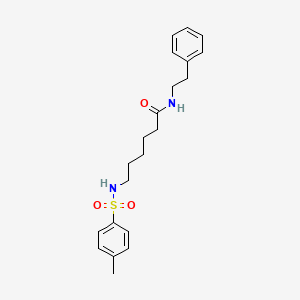
![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)
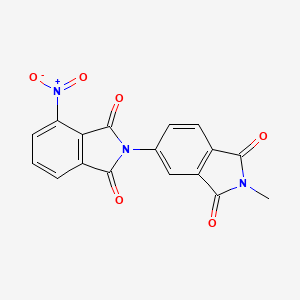
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11713362.png)
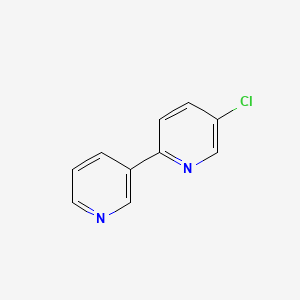
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
